![molecular formula C6H6Br2ClFS B14326435 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane CAS No. 108319-88-6](/img/structure/B14326435.png)
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfur atom within a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic core. The introduction of halogen atoms is achieved through halogenation reactions using reagents such as bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of less halogenated derivatives.
Scientific Research Applications
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and sulfur atom within the bicyclic structure can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromo-3-chloro-2-thiabicyclo[2.2.1]heptane: Lacks the fluorine atom, resulting in different chemical properties.
5,6-Dibromo-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the bromine atoms, leading to different applications.
Uniqueness
The presence of multiple halogen atoms and a sulfur atom within the bicyclic structure of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane makes it unique compared to similar compounds
Properties
CAS No. |
108319-88-6 |
|---|---|
Molecular Formula |
C6H6Br2ClFS |
Molecular Weight |
324.44 g/mol |
IUPAC Name |
5,6-dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H6Br2ClFS/c7-4-2-1-3(5(4)8)11-6(2,9)10/h2-5H,1H2 |
InChI Key |
XIRZSWIBLDVEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1SC2(F)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


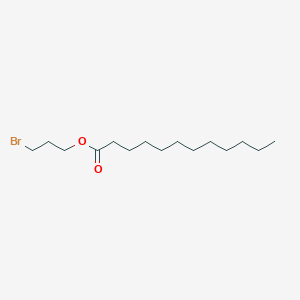
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
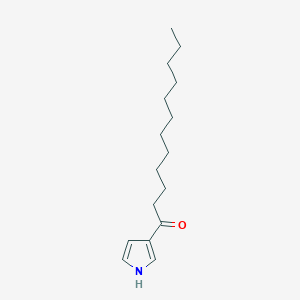
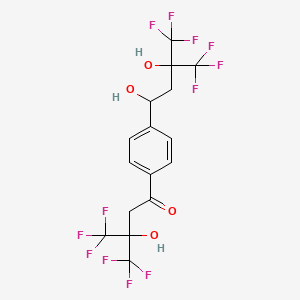
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
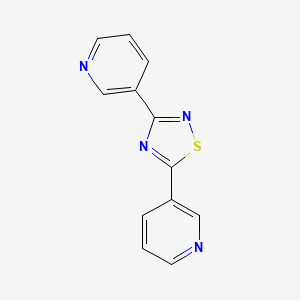
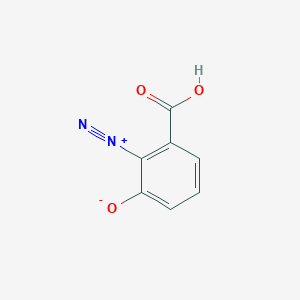
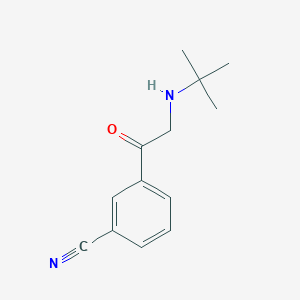
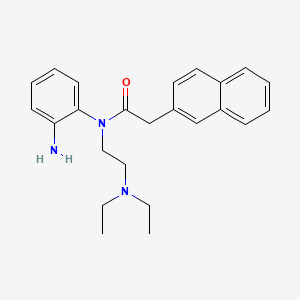
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)

![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
